molecular formula C14H11NO3 B1207272 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]- CAS No. 7761-80-0

2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-

Cat. No. B1207272
CAS RN: 7761-80-0
M. Wt: 241.24 g/mol
InChI Key: XAFOVULQFHVXSZ-UHFFFAOYSA-N
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Description

“2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-” is a chemical compound with the molecular formula C14H11NO3 . It is also known by other names such as Indophenyl acetate, INDOPHENOL ACETATE, and Indolphenol acetate .


Molecular Structure Analysis

The molecular structure of “2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-” is characterized by the presence of a cyclohexadienone ring, which is a six-membered ring with two double bonds and a ketone functional group. This structure is further modified by the presence of a phenyl ring attached via an imino group, and an acetyloxy group attached to the phenyl ring .

Scientific Research Applications

Pesticide Residue Identification

Indophenol Acetate is used in the identification of pesticide residues. It is used in a seven-layer paper-based microfluidic chip, integrating the enzyme acetylcholinesterase (AChE) and chromogenic reaction. This enables on-chip pesticide identification via a reflected light intensity spectrum in time-sequence according to the different reaction efficiencies of pesticide molecules .

Optoelectronic Applications

Indophenol Acetate is used in the design, synthesis, properties, and device performance of quinoidal π-conjugated materials. A particular emphasis is placed on emerging materials, such as indophenine dyes that have the potential to enable high-performance devices .

Coloration Processes

Indophenol Acetate is used in coloration processes. Two of its most important applications involve the synthesis of the dyes as part of the coloration process: the development of images from photographic film and the dyeing of hair .

Enzyme Inhibition Assay

The presence of Ops and Cps inhibits the catalysis of AchE, and therefore, indophenol acetate barely reacts with H2O to produce acetic acid as well as indophenol (blue). It is apparent that the colorimetric readout provides a straightforward message which can be understood by almost every individual, while retaining a .

properties

IUPAC Name

[4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10(16)18-14-8-4-12(5-9-14)15-11-2-6-13(17)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFOVULQFHVXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N=C2C=CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064794
Record name 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-

CAS RN

7761-80-0
Record name Indophenyl acetate
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Record name Indophenyl acetate
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Record name Indolphenol acetate
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-
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Record name 2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-
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Record name 4-[(4-oxocyclohexa-2,5-dien-1-yl)imino]phenyl acetate
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Record name 4-((4-(ACETYLOXY)PHENYL)IMINO)-2,5-CYCLOHEXADIEN-1-ONE
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